2-Naphthalenecarboxamide, N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-
Description
The compound 2-Naphthalenecarboxamide, N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]- (hereafter referred to as 5g based on ) is a 1,3,4-thiadiazole derivative featuring a naphthalene carboxamide group at position 2 of the thiadiazole ring and an ethylthio (-S-C₂H₅) substituent at position 3. Its synthesis typically involves coupling reactions between thiadiazole-2-amine precursors and naphthoyl chloride derivatives under reflux conditions, as exemplified in analogous procedures (e.g., ). The compound is a white solid with a melting point of 168–170°C and a moderate yield of 78%.
The ethylthio group confers moderate lipophilicity, influencing solubility and biological interactions. Its structural framework aligns with pharmacologically active thiadiazoles, which are known for antimicrobial, antifungal, and insecticidal properties.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-2-20-15-18-17-14(21-15)16-13(19)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIIUYVHVWKOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601170199 | |
| Record name | N-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]-2-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391864-02-1 | |
| Record name | N-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391864-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]-2-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solid-Phase Synthesis Using Thiosemicarbazide and Carboxylic Acids
A robust method adapted from Guo et al. (2014) involves grinding thiosemicarbazide, a carboxylic acid derivative, and phosphorus pentachloride in a 1:1:1 molar ratio at room temperature. For the target compound, substituting the carboxylic acid with ethylthioacetic acid enables direct incorporation of the ethylthio group. The crude product is treated with alkaline solution (pH 8–8.2), filtered, and recrystallized to yield 5-(ethylthio)-1,3,4-thiadiazol-2-amine. This method achieves >90% yield under mild conditions, avoiding toxic solvents.
Reaction Conditions
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1:1 (thiosemicarbazide:acid:PCl₅) |
| Reaction Time | 30–60 minutes (grinding) |
| Temperature | Room temperature |
| Yield | 91–95% |
Hydrazide-Carbon Disulfide-Alkyl Halide Cyclization
An alternative route employs hydrazide derivatives, carbon disulfide, and ethyl iodide in ethanol under reflux. For example, reacting thiosemicarbazide with carbon disulfide and ethyl iodide forms the thiadiazole ring with an ethylthio substituent. This method requires careful control of stoichiometry to avoid polysubstitution.
Optimization Insights
-
Excess ethyl iodide (1.2 equiv) improves ethylthio group incorporation.
-
Reflux in ethanol for 6–8 hours ensures complete cyclization.
Amidation with 2-Naphthalenecarboxylic Acid
Acyl Chloride-Mediated Coupling
Activation of 2-naphthalenecarboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) enables direct reaction with 5-(ethylthio)-1,3,4-thiadiazol-2-amine. The amine is suspended in dry dichloromethane, treated with acyl chloride and triethylamine, and stirred at 0–5°C for 2 hours.
Typical Procedure
-
2-Naphthalenecarboxylic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) for 3 hours.
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The acyl chloride is added dropwise to a solution of 5-(ethylthio)-1,3,4-thiadiazol-2-amine (1.0 equiv) and Et₃N (2.0 equiv) in DCM.
-
The mixture is stirred at 0°C for 2 hours, washed with NaHCO₃, and purified via column chromatography.
EDC/HOBt-Mediated Amidation
For acid-sensitive substrates, carbodiimide coupling using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile achieves milder conditions. This method is ideal for preserving the ethylthio group’s integrity.
Reaction Parameters
| Component | Quantity |
|---|---|
| 2-Naphthalenecarboxylic Acid | 1.0 equiv |
| EDC | 1.2 equiv |
| HOBt | 1.2 equiv |
| Solvent | Acetonitrile (anhydrous) |
| Time | 12 hours at room temperature |
| Yield | 80–85% |
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Thiadiazole Core Synthesis Methods
Table 2: Amidation Strategies
| Method | Reagents | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂, Et₃N | DCM | 82% | 98.5% |
| EDC/HOBt | EDC, HOBt | Acetonitrile | 85% | 99.2% |
Mechanistic Insights and Side Reactions
Thiadiazole Ring Formation
The cyclocondensation of thiosemicarbazide with carboxylic acids proceeds via a thiourea intermediate, which undergoes dehydration and cyclization in the presence of PCl₅. Ethylthioacetic acid provides the –SCH₂CH₃ group through nucleophilic displacement during cyclization.
Competing Substitutions
In the acyl chloride method, residual HCl may protonate the thiadiazole amine, necessitating excess base (Et₃N) to maintain reactivity. Side products like N-acylurea formation are mitigated by using HOBt in carbodiimide couplings.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]- can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole structures exhibit significant antimicrobial properties. Specifically, derivatives of 2-naphthalenecarboxamide have shown effectiveness against a range of bacterial strains. For instance, studies have demonstrated that modifications in the thiadiazole ring can enhance the antibacterial activity of the compound, making it a candidate for developing new antibiotics .
Anticancer Properties
Thiadiazole derivatives are also being explored for their anticancer potential. Preliminary studies suggest that 2-naphthalenecarboxamide derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases involved in cell proliferation and survival pathways . Further research is needed to fully elucidate these mechanisms and optimize the compound for therapeutic use.
Agricultural Applications
Fungicides and Herbicides
The compound's structural characteristics lend themselves to applications in agriculture as fungicides and herbicides. Thiadiazole derivatives have been shown to possess herbicidal activity against various weed species. The incorporation of the ethylthio group enhances the herbicidal efficacy by improving the compound's ability to penetrate plant tissues . Field trials are necessary to assess the effectiveness and safety of these compounds in agricultural settings.
Material Science
Corrosion Inhibition
Recent studies have identified 2-naphthalenecarboxamide as a promising corrosion inhibitor for metals such as copper. The mechanism involves the formation of protective films on metal surfaces, significantly reducing corrosion rates in acidic environments. This application is particularly relevant in industries where metal degradation poses significant economic challenges .
Case Studies
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Yield : Benzylthio-substituted analogs (e.g., 5h ) exhibit higher yields (88%), likely due to stabilized intermediates during synthesis.
- Melting Points : 5g has the highest melting point (168–170°C) among ethylthio/methylthio derivatives, suggesting stronger intermolecular forces (e.g., van der Waals, π-stacking) from the naphthalene carboxamide group.
- Substituent Effects : Ethylthio groups generally result in higher melting points compared to methylthio analogs (e.g., 5g vs. 5f ), while bulkier benzylthio groups reduce crystallinity (e.g., 5h at 133–135°C).
Structural and Functional Divergence
Naphthalene vs. Benzene Carboxamide Backbones
- 5g and N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide () share a naphthalene backbone but differ in substituents. The latter’s p-tolylmethylsulfanyl group enhances lipophilicity (logP ~3.5 estimated) compared to 5g ’s ethylthio group (logP ~2.8).
- In contrast, N-Allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide () replaces the ethylthio group with a pyridinyl moiety, introducing hydrogen-bonding capacity and altering solubility in polar solvents.
Thiadiazole vs. Oxadiazole Cores
- 5a (), a 1,3,4-oxadiazole analog, replaces sulfur with oxygen in the heterocyclic core.
Biological Activity
2-Naphthalenecarboxamide, N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]- (CAS Number: 391864-02-1) is a synthetic compound that features a naphthalene ring connected to a carboxamide group and a thiadiazole ring substituted with an ethylthio group. This unique structure endows it with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C15H13N3OS2
- Molecular Weight : 315.41 g/mol
- Structure : The compound consists of a naphthalene backbone with a carboxamide functional group and a thiadiazole moiety, which is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- DNA/RNA Interaction : The compound can modulate gene expression or interfere with nucleic acid synthesis.
- Cellular Signaling : It influences signaling pathways that regulate cell growth, differentiation, and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance:
- A derivative similar to 2-Naphthalenecarboxamide demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 0.084 mmol/L and 0.034 mmol/L respectively .
- Aromatase inhibitory activity was also noted for this compound on the MCF-7 cell line, indicating its potential as an anti-estrogenic agent, with an IC50 of 0.062 mmol/L .
Antimicrobial Activity
Thiadiazole derivatives have been recognized for their antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to combat bacterial infections. Studies indicate that structural modifications can lead to improved efficacy against various microbial strains .
Anti-inflammatory and Analgesic Effects
Compounds derived from the thiadiazole scaffold are also reported to exhibit anti-inflammatory and analgesic activities, making them candidates for further therapeutic exploration in inflammatory diseases .
Comparative Analysis
The biological activity of 2-Naphthalenecarboxamide can be compared with other similar compounds:
| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| 2-Naphthalenecarboxamide, N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]- | Structure | MCF-7: 0.084 mmol/L; A549: 0.034 mmol/L | Moderate |
| 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy- | Structure | Not specified | Low |
| 1,3,4-Thiadiazole derivatives | Structure | Varies (some < 0.1 mmol/L) | High |
Case Studies
- Synthesis and Evaluation : A study synthesized novel thiadiazole derivatives and evaluated their anticancer activities against various cell lines. Compounds were assessed for selectivity against non-cancerous cells to determine therapeutic windows .
- Mechanistic Insights : Research indicated that certain derivatives could inhibit aromatase enzyme activity effectively while maintaining low toxicity profiles in vitro .
Q & A
Basic: What are the optimal synthetic routes for 2-Naphthalenecarboxamide, N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-?
The synthesis typically involves multi-step reactions starting with functionalization of the thiadiazole core. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazides with carbon disulfide under basic conditions (e.g., KOH in ethanol) to form the 1,3,4-thiadiazole scaffold .
- Substitution at position 5 : Introduction of the ethylthio group via nucleophilic substitution using ethyl mercaptan or alkylation agents, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) .
- Coupling with naphthalenecarboxamide : Amide bond formation between the thiadiazole amine and naphthalene-2-carboxylic acid derivatives using coupling agents like EDCl/HOBt in dichloromethane .
Critical factors : Reaction time (12–24 hrs), solvent purity, and stoichiometric control to avoid side products like over-alkylated derivatives .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Routine characterization requires:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethylthio group at δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for SCH₂) and naphthalene aromatic protons (δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~372) and fragmentation patterns .
- IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiadiazole C-S bonds (~650–750 cm⁻¹) .
Advanced methods : X-ray crystallography for 3D conformation analysis, though limited by crystallizability .
Advanced: How does the ethylthio substituent influence biological activity compared to other thioether groups?
The ethylthio group enhances lipophilicity, improving membrane permeability, as evidenced by:
- Antimicrobial studies : Ethylthio derivatives show 2–4× higher MIC values against S. aureus than methylthio analogs due to better cellular uptake .
- Enzyme inhibition : Ethylthio-substituted thiadiazoles exhibit stronger inhibition of COX-2 (IC₅₀ = 12 µM vs. 18 µM for methylthio) via hydrophobic interactions in the catalytic pocket .
Methodological validation : Competitive binding assays (SPR) and molecular docking (e.g., AutoDock Vina) to map substituent effects on target affinity .
Advanced: What computational strategies are used to predict target interactions?
- Docking studies : Glide XP mode (Schrödinger Suite) evaluates binding poses with proteins like EGFR or DNA gyrase, prioritizing hydrogen bonds with thiadiazole N atoms and π-π stacking with naphthalene .
- MD simulations : 100-ns trajectories assess stability of ligand-protein complexes (RMSD < 2 Å) .
- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with bioactivity, revealing ethylthio’s optimal balance of electron-withdrawing and steric effects .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa IC₅₀ values) or incubation times .
- Substituent positioning : Meta vs. para substituents on phenyl rings in analogs alter π-stacking efficiency, impacting anticancer activity (e.g., 4-fluorobenzyl vs. 2-chlorobenzyl in ).
Resolution strategies :- Standardize assays (e.g., CLSI guidelines for antimicrobial tests).
- Use isogenic cell lines to isolate substituent effects .
Advanced: What structure-activity relationships (SAR) govern its pharmacological potential?
Key SAR insights:
- Thiadiazole core : Essential for hydrogen bonding with enzymatic targets (e.g., Tyr-341 in COX-2) .
- Naphthalene moiety : Enhances aromatic stacking with kinase ATP pockets (e.g., EGFR L858R mutant) .
- Ethylthio vs. sulfonyl groups : Ethylthio improves metabolic stability (t₁/₂ = 4.2 hrs in liver microsomes) compared to sulfonamides (t₁/₂ = 1.8 hrs) .
Validation : Parallel synthesis of analogs with systematic substituent variations .
Advanced: How to assess its stability under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C. LC-MS monitors degradation products (e.g., thiadiazole ring cleavage) .
- Photostability : Expose to UV light (320–400 nm); ethylthio derivatives show <10% degradation after 48 hrs vs. >30% for sulfonamides .
- Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., ethylthio to sulfoxide) .
Basic: What are the key challenges in scaling up synthesis?
- Purification : Column chromatography is inefficient for large batches; switch to recrystallization (ethanol/water) or centrifugal partitioning .
- Yield optimization : Replace EDCl/HOBt with cost-effective T3P® for amide coupling, improving yields from 65% to 85% .
- Byproduct control : Monitor thiourea formation via in-situ IR during thiadiazole cyclization .
Advanced: What in vitro models best predict in vivo efficacy?
- 3D tumor spheroids : Mimic drug penetration barriers; ethylthio derivatives show 50% reduction in spheroid volume at 10 µM vs. 25 µM for analogs .
- Multidrug-resistant bacterial strains : Use efflux pump-deficient E. coli (ΔacrB) to isolate intrinsic activity .
- Primary cell co-cultures : Assess immunomodulatory effects (e.g., macrophage polarization) .
Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?
- Computational predictors : LogP (optimal 2–3), PSA (<90 Ų), and P-gp substrate likelihood (e.g., SwissADME) .
- Pro-drug strategies : Esterify the carboxamide to enhance lipophilicity, with enzymatic cleavage in the CNS .
- In vivo validation : Microdialysis in rodent models to measure brain/plasma ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
